[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone
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Overview
Description
[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone: is a complex organic compound that features a piperidine ring, an isochromene moiety, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the aminoethyl group and the isochromene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of significant interest. It may be investigated for its efficacy in treating various diseases, including neurological disorders and cancers.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism of action of [4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone: shares structural similarities with other piperidine and isochromene derivatives.
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives.
Isochromene Derivatives: Compounds like isochromene and its functionalized analogs.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(19)14-7-10-20(11-8-14)17(21)18(2)16-6-4-3-5-15(16)9-12-22-18/h3-6,13-14H,7-12,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZMKFNOCHBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2(C3=CC=CC=C3CCO2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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